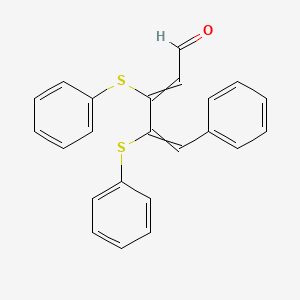![molecular formula C9H13NO3S B12610207 7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one CAS No. 651044-03-0](/img/structure/B12610207.png)
7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolizine core, which is a bicyclic structure containing a five-membered ring fused to a six-membered ring. The methanesulfonyl group attached to the methyl group enhances its reactivity and potential for diverse chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one typically involves the following steps:
Formation of the Pyrrolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a nitrile compound.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via a sulfonylation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolizine ring, potentially converting it to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolizine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolizine core may also interact with biological receptors, modulating their function and leading to various biological effects.
類似化合物との比較
- 7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one
- Methanesulfonyl(methylsulfanyl)methane
- 4-[7-(Methanesulfonyl-methyl-amino)-5,6,7,8-tetrahydro-naphthalen-1-yl]-piperazine-1-carboxylic acid tert-butyl ester
Comparison: Compared to similar compounds, this compound is unique due to its specific pyrrolizine core structure and the presence of the methanesulfonyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
651044-03-0 |
|---|---|
分子式 |
C9H13NO3S |
分子量 |
215.27 g/mol |
IUPAC名 |
7-(methylsulfonylmethyl)-1,2,5,6-tetrahydropyrrolizin-3-one |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)6-7-4-5-10-8(7)2-3-9(10)11/h2-6H2,1H3 |
InChIキー |
WHJQWRSKNNWZLD-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1=C2CCC(=O)N2CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)

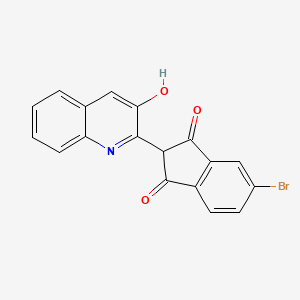
![1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one](/img/structure/B12610157.png)
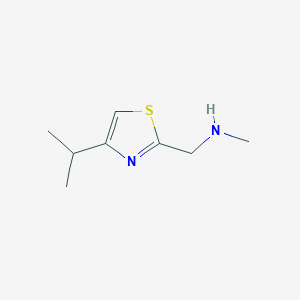
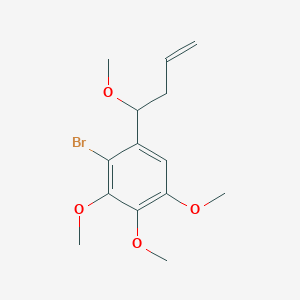
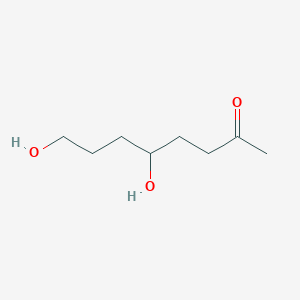
![N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610187.png)
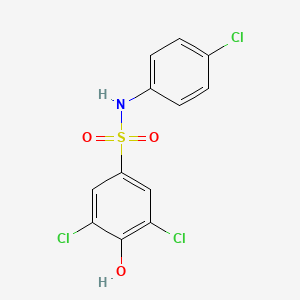
![Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane](/img/structure/B12610195.png)

![3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B12610203.png)
